molecular formula C19H24N4O2 B2854344 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 1235349-39-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

カタログ番号 B2854344
CAS番号: 1235349-39-9
分子量: 340.427
InChIキー: RSEQEUCJCJZZQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and it is currently being investigated for its therapeutic potential in several clinical trials.

作用機序

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide exerts its therapeutic effects by inhibiting the activity of the phosphodiesterase 10A enzyme, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. These molecules are essential for the proper functioning of neurons and are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects:
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in preclinical models of neurological disorders. The compound has also been found to increase the levels of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are critical for proper neuronal function.

実験室実験の利点と制限

The advantages of using N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide in laboratory experiments include its high potency, selectivity, and specificity for the phosphodiesterase 10A enzyme. However, the compound has some limitations, including its poor solubility and stability, which can make it challenging to work with in certain experimental settings.

将来の方向性

There are several potential future directions for the development of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide as a therapeutic agent. These include investigating its efficacy in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's therapeutic effects and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel analogs and derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide may lead to the discovery of even more potent and selective inhibitors of the phosphodiesterase 10A enzyme.

合成法

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide involves several steps, including the condensation of 2-aminopyrimidine with 4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then coupled with 2-(m-tolyloxy)acetyl chloride to yield the final product.

科学的研究の応用

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of the phosphodiesterase 10A enzyme, which is involved in the regulation of intracellular signaling pathways that are critical for neuronal function.

特性

IUPAC Name

2-(3-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-4-2-5-17(12-15)25-14-18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEQEUCJCJZZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。